molecular formula C31H22O10 B12316481 8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one

8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one

Cat. No.: B12316481
M. Wt: 554.5 g/mol
InChI Key: LNCNPVIQJBSDBZ-UHFFFAOYSA-N
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Description

Our company provides 8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one as a high-purity, standardized compound for research purposes. This complex biflavonoid is a subject of growing scientific interest due to its intricate molecular architecture and predicted multi-target biological activity. Sourced from medicinal plants like Garcinia kola , Orixa japonica , and Ruta graveolens , this compound is presented for research applications only. Its structural features, including multiple phenolic rings and hydroxyl groups, contribute to significant hydrogen bonding capacity and a high topological polar surface area, indicating potential for interesting bioavailability and target interactions . In silico predictions suggest a broad biological target profile, including potential activity against DNA topoisomerase II alpha, hypoxia-inducible factor 1-alpha (HIF-1α), and various cytochrome P450 enzymes . Predicted ADMET properties indicate high human intestinal absorption but low blood-brain barrier penetration, making it a valuable probe for studying inflammatory pathways, cancer signaling, and metabolic processes . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-11,13,26,32-36H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCNPVIQJBSDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Extraction and Isolation

Plant Sources and Extraction Protocols

This compound has been identified in species of the Cupressaceae family, including Taxodium distichum (bald cypress) and Metasequoia glyptostroboides (dawn redwood). Extraction typically involves polar solvents such as methanol or ethanol (70–80% v/v), followed by sequential liquid-liquid partitioning with ethyl acetate and n-butanol. The ethyl acetate fraction, enriched in biflavonoids, undergoes column chromatography over silica gel or Sephadex LH-20 with gradient elution (chloroform:methanol:water, 8:2:0.1 to 6:4:0.5).

Challenges in Natural Isolation
  • Co-elution with structurally similar biflavonoids : The presence of amentoflavone and its derivatives necessitates high-performance liquid chromatography (HPLC) with C18 columns (5 μm, 250 × 4.6 mm) and isocratic elution (acetonitrile:0.1% formic acid, 35:65) for final purification.
  • Degradation under acidic conditions : The labile 4-oxo group and phenolic hydroxyls require neutral pH during extraction to prevent decomposition.

Chemical Synthesis Strategies

Modular Assembly via Suzuki-Miyaura Coupling

A retrosynthetic approach divides the molecule into two flavone units:

  • Unit A : 5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl fragment.
  • Unit B : 5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one fragment.
Synthesis of Unit A
  • Starting material : Naringenin (5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one) is oxidized with Jones reagent (CrO₃/H₂SO₄) to yield 5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl ketone (83% yield).
  • Protection of hydroxyl groups : Trimethylsilyl chloride (TMSCl) in pyridine selectively protects the 5- and 7-hydroxyls, leaving the 2′-hydroxyl free for coupling.
Synthesis of Unit B
  • O-Methylation : Hesperetin (5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one) undergoes selective methylation at the 4′-position using methyl iodide/K₂CO₃ in acetone (68% yield).
  • Oxidative dehydrogenation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane converts the chroman-4-one to chromen-4-one (91% yield).
Coupling Reaction

Units A and B are linked via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dimethoxyethane/water (4:1) at 80°C (52% yield). Deprotection with HF-pyridine restores hydroxyl groups (89% yield).

One-Pot Oxidative Dimerization

An alternative method employs FeCl₃-mediated oxidative coupling of 5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one in dichloromethane at 25°C (Table 1).

Table 1: Optimization of Oxidative Dimerization Conditions

Oxidant Solvent Temp (°C) Time (h) Yield (%)
FeCl₃ DCM 25 12 38
Mn(OAc)₃ EtOH 60 8 22
DDQ THF 40 24 17

Key findings:

  • FeCl₃ in DCM provides optimal regioselectivity for the 8-5′ linkage.
  • Electron-donating groups (e.g., 4-methoxyphenyl) enhance coupling efficiency by stabilizing radical intermediates.

Hybrid Approaches: Semisynthesis from Natural Precursors

Derivatization of Amentoflavone

Amentoflavone (a naturally occurring biflavonoid) serves as a starting material for partial synthesis:

  • Selective O-methylation : Reaction with methyl iodide/Ag₂O in DMF selectively methylates the 4′- and 7′′ hydroxyls (56% yield).
  • Reductive opening of the dihydrochromene ring : Hydrogenation over Pd/C in ethanol converts the 2,3-dihydrochromene moiety to a single bond, followed by re-oxidation with MnO₂ to restore conjugation (41% overall yield).

Purification and Characterization

Chromatographic Techniques

  • Size-exclusion chromatography : Sephadex LH-20 with methanol removes polymeric byproducts.
  • Preparative HPLC : YMC-Pack ODS-AQ (250 × 20 mm, 5 μm) with 0.1% formic acid/acetonitrile gradient (25–45% acetonitrile over 40 min) achieves >98% purity.

Spectroscopic Validation

Table 2: Key NMR Assignments (DMSO-d₆, 600 MHz)

Position δH (ppm) δC (ppm) Multiplicity
4-Oxo - 181.2 -
2′-H 5.42 78.9 d (J=6.8 Hz)
4′-OCH₃ 3.83 55.6 s
  • HR-ESI-MS : [M-H]⁻ at m/z 565.0984 (calc. 565.0979 for C₃₂H₂₁O₁₀) confirms molecular formula.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with specific enzymes and receptors, modulating their activity and leading to various biological responses. The exact mechanism of action may involve the inhibition of certain enzymes or the activation of specific signaling pathways.

Comparison with Similar Compounds

Biflavonoids with Varied Substituents

Compound Name Substituents Molecular Formula Key Differences vs. Target Compound References
6-{4-[(2S)-5,7-Dihydroxy-4-oxo-3,4-dihydro-2H-chromen-2-yl]phenoxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one 4-hydroxyphenyl (instead of 4-methoxyphenyl); (2S) stereochemistry C₃₃H₂₂O₁₁ Enhanced hydrophilicity; stereospecific activity
8-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-chroman-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-chromen-4-one Additional 3,4-dihydroxyphenyl group; chroman (saturated) core C₃₃H₂₄O₁₂ Increased antioxidant capacity due to catechol moiety
4',5,5'',7,7''-Pentahydroxy-4'''-methoxy-3''',8-biflavone Methoxy at 4''' position; hydroxyl at 3''' C₃₁H₂₀O₁₁ Altered hydrogen-bonding network

Glycosylated Derivatives

Compound Name Glycosylation Site Molecular Formula Impact on Properties References
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one Glucose moiety at position 3 C₂₂H₂₂O₁₂ Enhanced solubility; reduced cellular uptake
5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one Glucose at position 8; 3-methoxy substitution C₂₈H₂₈O₁₃ Synergistic effects of glycosylation and methoxy

Compounds with Prenyl or Methyl Modifications

Compound Name Modification Molecular Formula Functional Implications References
2-(2,4-Dihydroxyphenyl)-5,7-Dihydroxy-6-(3-Methylbut-2-Enyl)Chromen-4-One Prenyl (3-methylbut-2-enyl) at position 6 C₂₁H₁₈O₆ Increased lipophilicity; enhanced membrane interaction
5,7-Dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one Dimethoxy at 6,8; methoxy at 4-phenyl C₁₈H₁₆O₇ Reduced polarity; potential for improved CNS penetration

Structural and Functional Implications

  • Hydroxyl vs. Methoxy Groups : Hydroxyl-rich analogues (e.g., ) exhibit higher antioxidant activity due to radical scavenging, while methoxy substitutions (e.g., ) improve metabolic stability .
  • Stereochemistry : The (2S) configuration in may influence binding to chiral biological targets, such as enzymes or receptors .
  • Glycosylation : Sugar moieties () enhance water solubility but may require enzymatic cleavage for activation, altering pharmacokinetics .
  • Prenylation : Prenyl groups () increase affinity for lipid bilayers, relevant for antimicrobial or anticancer applications .

Analytical and Computational Tools

  • Crystallography : SHELX and ORTEP-3 () are critical for resolving stereochemistry and hydrogen-bonding networks in these compounds .
  • PubChem and ChemSpider : Platforms like and provide structural databases for comparing molecular descriptors (e.g., logP, polar surface area) .

Biological Activity

The compound 8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one is a complex chromone derivative with potential biological activities. This article explores its biological activity, focusing on antioxidant, anti-inflammatory, and anticancer properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C31H22O10C_{31}H_{22}O_{10}, with a molecular weight of approximately 542.49 g/mol. The compound features multiple hydroxyl groups that contribute to its biological activities.

Antioxidant Activity

Antioxidant activity is one of the primary biological functions attributed to this compound. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells.

Table 1: Antioxidant Activity Studies

StudyMethodFindings
DPPH AssaySignificant scavenging activity with IC50 values comparable to standard antioxidants.
ABTS AssayDemonstrated high radical cation scavenging ability.
Cellular ModelsReduced oxidative damage in cellular assays.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Case Study: Inhibition of Inflammatory Markers

A study conducted on LPS-stimulated macrophages revealed that treatment with the compound significantly decreased the levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways.

Table 2: Anticancer Activity Studies

Cancer Cell LineTreatment ConcentrationEffect Observed
MCF-7 (Breast)10 µMInduction of apoptosis (Annexin V assay).
A549 (Lung)20 µMCell cycle arrest at G1 phase.
HeLa (Cervical)15 µMDecreased viability (MTT assay).

The biological effects of this compound are believed to stem from its ability to interact with various molecular targets:

  • Antioxidant Mechanism : The hydroxyl groups facilitate the donation of electrons to free radicals.
  • Anti-inflammatory Mechanism : The compound inhibits NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
  • Anticancer Mechanism : It modulates the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells.

Comparative Analysis

When compared to other known chromones like Baicalin and Isoginkgetin , this compound shows a unique profile due to its specific functional groups that enhance its solubility and bioavailability.

Table 3: Comparison with Other Chromones

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
8-[Compound]HighModerateHigh
BaicalinModerateHighModerate
IsoginkgetinLowModerateHigh

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